2-Chloro-5-hydrazinobenzoic acid hydrochloride physical properties
2-Chloro-5-hydrazinobenzoic acid hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-hydrazinobenzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-5-hydrazinobenzoic acid hydrochloride (CAS Number: 184163-49-3). As a substituted benzoic acid derivative, this compound holds potential as a versatile building block in medicinal chemistry and organic synthesis. Understanding its fundamental characteristics is paramount for its effective application in research and development. This document consolidates available data on its chemical identity, physicochemical properties, and safety and handling protocols, offering a foundational resource for laboratory professionals.
Chemical Identity and Structure
2-Chloro-5-hydrazinobenzoic acid hydrochloride is a bifunctional organic molecule. Its structure consists of a benzoic acid core substituted with both a chloro and a hydrazinyl group, and it is supplied as a hydrochloride salt. The presence of the carboxylic acid, hydrazine, and chloro functional groups makes it a reactive and potentially useful intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds.
-
IUPAC Name: 2-chloro-5-hydrazinylbenzoic acid;hydrochloride
-
CAS Number: 184163-49-3
-
Synonyms: 2-chloro-5-hydrazinobenzoic acid hydrochloride
-
Molecular Formula: C₇H₇ClN₂O₂ · HCl or C₇H₈Cl₂N₂O₂
-
Molecular Weight: 223.06 g/mol
-
InChI Key: LYSZNCNDYFXUJI-UHFFFAOYSA-N
The hydrochloride salt form is common for hydrazine-containing compounds, as it enhances stability and improves handling characteristics by preventing the free base from undergoing aerial oxidation.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-5-hydrazinobenzoic acid hydrochloride is presented in Table 1. This data is essential for designing experimental conditions, including solvent selection for reactions and analytical method development.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Powder | |
| Appearance | Tan, Light pink powder/solid | [1] |
| Solubility | Soluble in water. Moderately soluble in ethanol. Soluble in DMSO (Slightly) and Methanol (Sparingly). | [1][2][3] |
| Melting Point | ca 181-183°C (decomposes) | [4][5] |
| Storage Temperature | Room Temperature. Recommended to store in a tightly sealed container in a cool, dry, and well-ventilated area. | [2][6] |
Note: Some data points for solubility and melting point may refer to the closely related compound 2-Hydrazinobenzoic acid hydrochloride due to ambiguity in search results. Researchers should verify these properties for the specific chlorinated compound.
Spectroscopic and Spectrometric Data
Expected Spectral Characteristics:
-
¹H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm). The protons of the hydrazine and carboxylic acid groups would be exchangeable and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The carboxyl carbon would be the most downfield signal (typically >165 ppm). The aromatic carbons would appear in the 110-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), N-H stretching of the hydrazine group (~3200-3400 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₇ClN₂O₂) at m/z 186.02, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the molecular ion peak).
Analytical Methodologies
The purity and identity of 2-Chloro-5-hydrazinobenzoic acid hydrochloride can be assessed using a variety of standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound.[8][9] The method would typically involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8][10]
Workflow for HPLC Method Development:
Caption: A generalized workflow for the quantitative analysis of 2-Chloro-5-hydrazinobenzoic acid hydrochloride using HPLC.
Key Considerations for Method Development:
-
Mobile Phase pH: The pH of the mobile phase should be controlled to ensure the consistent ionization state of the carboxylic acid and hydrazine functional groups, which will affect the retention time.
-
Detector: A UV detector is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be set at an absorbance maximum for optimal sensitivity.
-
Method Validation: A comprehensive method validation should be performed to ensure the accuracy, precision, linearity, and robustness of the analytical method.[9][11]
Safety and Handling
2-Chloro-5-hydrazinobenzoic acid hydrochloride is classified as an irritant.[2] Appropriate safety precautions must be taken when handling this compound.
-
GHS Hazard Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12][13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
-
Handling and Storage Recommendations:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2][13]
-
Avoid formation of dust and aerosols.[12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][12]
-
Avoid contact with skin, eyes, and clothing.[12]
Conclusion
2-Chloro-5-hydrazinobenzoic acid hydrochloride is a chemical intermediate with a range of potential applications in organic synthesis. This guide has summarized the currently available information on its physical properties, analytical methodologies, and safety protocols. Researchers and drug development professionals should use this information as a starting point for their work and are encouraged to perform their own characterization to confirm the properties of their specific material.
References
- Safety Data Sheet. 2-Hydrazinobenzoic acid hydrochloride.
-
Worldwide Life Sciences. 2-Hydrazinobenzoic acid hydrochloride - 5g. [Link]
-
K.M. Pharma Solution Private Limited. MSDS - 2-Hydrazinobenzoic acid hydrochloride. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
-
SIELC Technologies. Separation of Benzoic acid, 2-hydrazino-5-sulfo- on Newcrom R1 HPLC column. [Link]
-
Sinochem Nanjing. 2-Hydrazinobenzoic Acid Hydrochloride Manufacturer & Supplier in China. [Link]
-
PubChem. 2-Amino-5-chlorobenzoic acid. [Link]
- Google Patents.
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
-
PubChem. 2-Chloro-5-hydroxybenzoic acid. [Link]
-
Wikipedia. 2-Chlorobenzoic acid. [Link]
-
PMC. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. [Link]
-
SCIRP. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. [Link]
-
Oakwood Chemical. 2-Hydrazinobenzoic acid hydrochloride. [Link]
-
PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. [Link]
- Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 2-Hydrazinobenzoic acid hydrochloride | 52356-01-1 | Benchchem [benchchem.com]
- 3. 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3 [chemicalbook.com]
- 4. wwmponline.com [wwmponline.com]
- 5. 2-Hydrazinobenzoic acid hydrochloride [oakwoodchemical.com]
- 6. sinochem-nanjing.com [sinochem-nanjing.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of Benzoic acid, 2-hydrazino-5-sulfo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 11. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. store.sangon.com [store.sangon.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
